molecular formula C21H25NO2 B215502 2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline

2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B215502
M. Wt: 323.4 g/mol
InChI Key: BHHYEQITHTZKMR-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the tetrahydroisoquinoline family of compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate the activity of several key enzymes and signaling pathways involved in inflammation, oxidative stress, and neuronal cell death. It has also been shown to increase the levels of several key neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect neuronal cells from death, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline for lab experiments is its relatively low toxicity and high bioavailability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent in the treatment of other disorders such as rheumatoid arthritis and cardiovascular disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis method of 2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methoxy-4-(1-propenyl)phenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield the final product.

Scientific Research Applications

2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H25NO2/c1-3-6-17-9-10-20(21(15-17)23-2)24-14-13-22-12-11-18-7-4-5-8-19(18)16-22/h3-10,15H,11-14,16H2,1-2H3/b6-3+

InChI Key

BHHYEQITHTZKMR-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2CCC3=CC=CC=C3C2)OC

SMILES

CC=CC1=CC(=C(C=C1)OCCN2CCC3=CC=CC=C3C2)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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